molecular formula C13H10FNO B1392253 4-(2-Fluorobenzoyl)-2-methylpyridine CAS No. 1187167-17-4

4-(2-Fluorobenzoyl)-2-methylpyridine

Cat. No.: B1392253
CAS No.: 1187167-17-4
M. Wt: 215.22 g/mol
InChI Key: AKXCSSVAQGIIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 2-fluorobenzoyl group at the 4-position and a methyl group at the 2-position

Scientific Research Applications

4-(2-Fluorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards of this compound would likely be similar to those of other pyridines and benzoyl chlorides, which can cause burns and eye damage .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorobenzoyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can direct incoming electrophiles to the ortho and para positions relative to the carbonyl group.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the benzoyl group.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

Major Products

    Electrophilic Aromatic Substitution: Substituted derivatives at the ortho and para positions.

    Nucleophilic Substitution: Substituted benzoyl derivatives.

    Reduction: Corresponding alcohols.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler aromatic compound with a fluorine substituent.

    2-Fluorobenzoyl Chloride: A precursor used in the synthesis of 4-(2-Fluorobenzoyl)-2-methylpyridine.

    2-Methylpyridine: The pyridine derivative used as a starting material in the synthesis.

Uniqueness

This compound is unique due to the presence of both a fluorobenzoyl group and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical reactions and applications. The fluorine atom’s electron-withdrawing effect can enhance the compound’s reactivity and binding interactions in biological systems.

Properties

IUPAC Name

(2-fluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXCSSVAQGIIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(2-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(2-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(2-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(2-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(2-Fluorobenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.